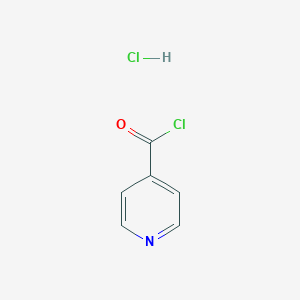

Isonicotinoyl chloride hydrochloride

Description

Properties

IUPAC Name |

pyridine-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTRVUUJBGBGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959963 | |

| Record name | Pyridine-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39178-35-3 | |

| Record name | Isonicotinoyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39178-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 39178-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isonicotinoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinoyl chloride hydrochloride is a pivotal heterocyclic building block in modern organic and medicinal chemistry.[1] As a derivative of isonicotinic acid, it serves as a highly reactive acylating agent, enabling the synthesis of a diverse array of pharmaceutical compounds and other bioactive molecules.[1] Its particular importance is underscored by its role as a key intermediate in the production of anti-tuberculosis agents, such as isoniazid (B1672263) and its analogs.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations of isonicotinoyl chloride hydrochloride, tailored for professionals in research and drug development.

Physicochemical Properties

Isonicotinoyl chloride hydrochloride is a white to off-white or beige crystalline solid.[3][4] It possesses a sharp, irritating odor and is sensitive to moisture.[3][5] The hydrochloride salt form enhances its stability for storage and handling.

Table 1: Physical and Chemical Properties of Isonicotinoyl Chloride Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | [2][3][6][7][8] |

| Molecular Weight | 178.02 g/mol | [5][6][7][8][9][10] |

| CAS Number | 39178-35-3 | [2][3][6][7][8][9] |

| Melting Point | 153-163 °C | [3][4][8][9][10] |

| Boiling Point | 252.9 °C at 760 mmHg (decomposes) | [2][3] |

| Solubility | Soluble in methanol.[5][8] Low solubility in water.[1] Soluble in ethyl acetate, petroleum ether, and acetone.[1] | |

| Appearance | White to off-white/beige crystalline powder | [3][4] |

Synthesis of Isonicotinoyl Chloride Hydrochloride

The most common and industrially significant method for the synthesis of isonicotinoyl chloride hydrochloride is the reaction of isonicotinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][2][11] This reaction proceeds via the conversion of the carboxylic acid to a more reactive acyl chloride.

General Reaction Scheme

Caption: Synthesis of Isonicotinoyl Chloride Hydrochloride.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[11]

Materials:

-

Isonicotinic acid (123 g, 1 mol)

-

Thionyl chloride (250 ml)

-

Dry diethyl ether (150 ml)

-

1 L round-bottomed flask

-

Condenser with a calcium chloride drying tube

-

Ice bath

-

Oil bath

-

Filtration apparatus

Procedure:

-

Place isonicotinic acid into the 1 L round-bottomed flask.

-

Equip the flask with a condenser fitted with a calcium chloride drying tube to protect from moisture.

-

Cool the flask in an ice bath.

-

Carefully add thionyl chloride to the flask all at once. An exothermic reaction will occur.

-

Once the initial exothermic reaction subsides (approximately 10 minutes), heat the mixture to reflux using an oil bath for 1.5 hours.

-

After reflux, remove the excess thionyl chloride by distillation under reduced pressure.

-

To the resulting crystalline residue, add 100 ml of dry diethyl ether and stir the mixture.

-

Collect the white precipitate by filtration.

-

Wash the filtered solid with an additional 50 ml of dry diethyl ether.

-

Dry the product under vacuum to yield isonicotinoyl chloride hydrochloride.

Caption: Experimental workflow for the synthesis.

Reactivity and Applications

Isonicotinoyl chloride hydrochloride is a highly reactive acylating agent due to the presence of the acyl chloride functional group.[1] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Key Reactions

The primary utility of isonicotinoyl chloride hydrochloride lies in its reactions with nucleophiles to form a range of derivatives.[1] These reactions include:

-

Hydrolysis: Reacts with water to revert to isonicotinic acid. This highlights its moisture sensitivity.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with primary and secondary amines to form amides. This is a crucial reaction in the synthesis of many pharmaceuticals.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Caption: Reactivity of Isonicotinoyl Chloride Hydrochloride.

Applications in Drug Development and Organic Synthesis

The reactivity of isonicotinoyl chloride hydrochloride makes it an invaluable tool in several areas:

-

Pharmaceutical Synthesis: It is a cornerstone in the synthesis of anti-tuberculosis drugs.[2][7] It is also used to prepare dual inhibitors of Aromatase/Aldosterone Synthase for potential breast cancer therapies.[5][12]

-

Agrochemical Development: It plays a role in the formulation of novel pesticides and herbicides.[7]

-

Organic Chemistry Research: It is widely used in academic research to create novel compounds and study reaction mechanisms.[7]

-

Bioconjugation: The compound is utilized in bioconjugation to link biomolecules, which is critical for drug delivery systems and diagnostics.[7]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of isonicotinoyl chloride hydrochloride. While raw spectral data is best obtained from the specific batch in use, the following provides an overview of expected spectral features.

Table 2: Spectroscopic Data Summary

| Technique | Data Source/Reference | Expected Features |

| ¹H NMR | Sigma-Aldrich, PubChem[6] | Signals corresponding to the protons on the pyridine (B92270) ring, typically in the aromatic region (δ 7-9 ppm). The acidic proton of the hydrochloride may also be observable. |

| ¹³C NMR | Sigma-Aldrich, PubChem[6] | Resonances for the carbonyl carbon (acyl chloride) and the carbons of the pyridine ring. |

| IR Spectroscopy | Sigma-Aldrich, Apollo Scientific[6][9] | A strong absorption band characteristic of the C=O stretch in an acyl chloride, typically in the range of 1750-1800 cm⁻¹. Bands associated with the pyridine ring will also be present. |

| Mass Spectrometry | PubChem[6] | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Safety and Handling

Isonicotinoyl chloride hydrochloride is a corrosive and water-reactive substance that requires careful handling.

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage.[9][13] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[13] |

| H290: May be corrosive to metals.[10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] |

| Contact with water liberates toxic gas. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[13] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.

-

Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.

Conclusion

Isonicotinoyl chloride hydrochloride is a versatile and highly valuable reagent in chemical synthesis. Its well-defined chemical properties and reactivity profile make it an essential component in the development of pharmaceuticals and other advanced materials. A thorough understanding of its synthesis, handling, and reactivity is crucial for its safe and effective use in a research and development setting. This guide provides the foundational knowledge required for scientists and professionals to leverage the full potential of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. ISONICOTINOYL CHLORIDE HYDROCHLORIDE(39178-35-3) IR Spectrum [m.chemicalbook.com]

- 4. Isonicotinoyl chloride hydrochloride, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [chemicalbook.com]

- 6. Isonicotinoyl chloride hydrochloride | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ISONICOTINOYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. 异烟酰氯 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 39178-35-3 Cas No. | Isonicotinoyl chloride hydrochloride | Apollo [store.apolloscientific.co.uk]

- 10. Sigma Aldrich Isonicotinoyl chloride hydrochloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Nicotinoyl chloride hydrochloride(20260-53-1) 1H NMR [m.chemicalbook.com]

Isonicotinoyl chloride hydrochloride CAS number 39178-35-3

CAS Number: 39178-35-3

Overview

Isonicotinoyl chloride hydrochloride, also known as 4-pyridinecarbonyl chloride hydrochloride, is a white crystalline compound that serves as a critical heterocyclic building block in organic synthesis.[1] Due to its high reactivity, it is extensively utilized as a pharmaceutical and agrochemical intermediate, most notably in the synthesis of anti-tuberculosis agents.[2] This technical guide provides an in-depth summary of its properties, synthesis, reactivity, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Isonicotinoyl chloride hydrochloride is a moisture-sensitive solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 39178-35-3 | [2][3] |

| Molecular Formula | C₆H₄ClNO · HCl | [2][3] |

| Molecular Weight | 178.01 g/mol / 178.02 g/mol | [2][3] |

| Appearance | White to almost white or beige crystalline powder | [2][4] |

| Melting Point | 159-162 °C | [2][5] |

| Solubility | Low solubility in water. Soluble in methanol (B129727) (50 mg/mL), ethyl acetate, petroleum ether, and acetone. | [1][3][6] |

| Synonyms | Pyridine-4-carbonyl chloride hydrochloride, Isonicotinic acid chloride hydrochloride, 4-(Chloroformyl)pyridinium hydrochloride | [3] |

Synthesis and Manufacturing

The most common laboratory and industrial method for preparing isonicotinoyl chloride hydrochloride involves the reaction of isonicotinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][7] The reaction converts the carboxylic acid group into a highly reactive acyl chloride.

Caption: General workflow for the synthesis of Isonicotinoyl Chloride Hydrochloride.

Experimental Protocol: Synthesis from Isonicotinic Acid

The following protocol is a representative method for the synthesis of isonicotinoyl chloride hydrochloride.

Materials:

-

Isonicotinic acid (1 mol, 123 g)

-

Thionyl chloride (250 mL)

-

Dry diethyl ether

-

1 L round-bottomed flask

-

Condenser with calcium chloride drying tube

-

Ice bath

-

Oil bath

Procedure:

-

Place 123 g (1 mol) of isonicotinic acid into a 1 L round-bottomed flask equipped with a condenser and a calcium chloride drying tube.[2]

-

While cooling the flask in an ice bath, add 250 mL of thionyl chloride all at once. An exothermic reaction will occur, lasting approximately ten minutes.[2]

-

After the initial reaction subsides, heat the mixture to reflux using an oil bath for 1.5 hours.[2]

-

Once the reflux is complete, remove the excess thionyl chloride under vacuum.[2]

-

To the resulting crystalline residue, add 100 mL of dry diethyl ether and stir the mixture.[2]

-

Filter the white precipitate that forms, wash it again with 50 mL of diethyl ether, and dry the solid to yield isonicotinoyl chloride hydrochloride.[2]

Chemical Reactivity and Applications

As a highly reactive acylating agent, isonicotinoyl chloride hydrochloride is a versatile intermediate in organic chemistry and drug discovery.[1] Its primary function is to introduce the isonicotinoyl moiety into various molecules.

Caption: Principal reaction pathways for Isonicotinoyl Chloride Hydrochloride.

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial intermediate for producing isonicotinic acid derivatives, which are fundamental in the development of anti-tuberculosis drugs like isoniazid.[2][7] It is also used in synthesizing novel therapeutic agents, such as dual inhibitors of Aromatase/Aldosterone Synthase for breast cancer treatment.[8]

-

Agrochemical Development: The compound plays a role in formulating more effective and environmentally considerate pesticides and herbicides.[2]

-

Organic and Materials Chemistry: It is used to synthesize complex heterocyclic compounds, such as 7,16-diisonicotinoyltetraaza[9]annulene, which have applications in materials science and as catalysts.[2]

-

Bioconjugation: Its reactivity is harnessed in bioconjugation processes, enabling the linkage of biomolecules to other molecules or surfaces, which is vital for drug delivery systems and diagnostics.[2]

Spectroscopic Data

The structural identity and purity of isonicotinoyl chloride hydrochloride are typically confirmed using standard spectroscopic techniques. While specific spectral data is not always publicly available, Certificates of Analysis from suppliers confirm that the material conforms to reference spectra obtained by NMR and IR spectroscopy.[4][5] Researchers can find spectral information in databases such as SpectraBase and ChemicalBook.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the pyridine (B92270) ring protons and carbons, as well as the carbonyl carbon.

-

Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups, with a strong absorption band expected for the C=O stretch of the acyl chloride group.

Safety and Handling

Isonicotinoyl chloride hydrochloride is a corrosive and moisture-sensitive material that requires careful handling.

| Hazard Information | Details | References |

| GHS Pictogram | GHS05 (Corrosion) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3] |

| Precautionary Statements | P260: Do not breathe dusts or mists. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [3][5][9] |

Handling and Storage:

-

Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust. Keep away from water and moisture, as it can hydrolyze.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and, for long-term storage, store under an inert gas like nitrogen.[5] A storage temperature of 2-8 °C is often recommended.[2]

References

- 1. rsc.org [rsc.org]

- 2. ISONICOTINOYL CHLORIDE HYDROCHLORIDE(39178-35-3) IR Spectrum [m.chemicalbook.com]

- 3. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

Isonicotinoyl Chloride Hydrochloride: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding the properties, synthesis, and applications of isonicotinoyl chloride hydrochloride. This versatile reagent is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the frontline anti-tuberculosis drug, isoniazid (B1672263). This document provides detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways to support researchers in their drug discovery and development endeavors.

Core Properties and Data

Isonicotinoyl chloride hydrochloride is the hydrochloride salt of isonicotinoyl chloride. The presence of the hydrochloride salt enhances the compound's stability, making it a more manageable reagent in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | |

| CAS Number | 39178-35-3 | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 159-161 °C | |

| Solubility | Soluble in methanol (B129727) (50 mg/mL), ethyl acetate, acetone, and other polar organic solvents. Low solubility in water. | [1] |

Synthesis and Reactions

Isonicotinoyl chloride hydrochloride is most commonly synthesized from isonicotinic acid. It serves as a potent acylating agent, readily reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Experimental Protocol: Synthesis of Isonicotinoyl Chloride Hydrochloride from Isonicotinic Acid

This protocol outlines a standard laboratory procedure for the synthesis of isonicotinoyl chloride hydrochloride.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Vacuum source

Procedure:

-

In a round-bottom flask, combine isonicotinic acid and a catalytic amount of DMF.

-

Carefully add an excess of thionyl chloride to the mixture. The reaction is exothermic and will result in the evolution of gas.

-

Once the initial reaction subsides, heat the mixture to reflux and maintain for 1-2 hours to ensure complete conversion.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

To the resulting residue, add anhydrous diethyl ether and stir to precipitate the isonicotinoyl chloride hydrochloride as a solid.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Application in Drug Synthesis: The Case of Isoniazid

A primary application of isonicotinoyl chloride hydrochloride is in the synthesis of isoniazid, a key pharmaceutical used in the treatment of tuberculosis.

Experimental Protocol: Synthesis of Isoniazid

This protocol details the synthesis of isoniazid from isonicotinoyl chloride hydrochloride.

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Suitable solvent (e.g., ethanol, isopropanol)

-

Stirring apparatus

-

Heating apparatus

Procedure:

-

Dissolve isonicotinoyl chloride hydrochloride in a suitable solvent in a reaction vessel.

-

Slowly add hydrazine hydrate to the solution while stirring. The reaction is typically exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period to drive the reaction to completion.

-

Upon cooling, the isoniazid product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude isoniazid can be purified by recrystallization from a suitable solvent to yield the final product.

Workflow in Drug Discovery and Synthesis

The following diagram illustrates a typical workflow from the starting material, isonicotinic acid, to the synthesis of the active pharmaceutical ingredient, isoniazid, highlighting the role of isonicotinoyl chloride hydrochloride as a key intermediate.

Caption: Workflow for Isoniazid Synthesis.

Mechanism of Action: Isoniazid Signaling Pathway

Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium to exert its therapeutic effect. The activated form of isoniazid targets the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

The following diagram illustrates the mechanism of action of isoniazid.

Caption: Isoniazid's Mechanism of Action.

Isoniazid passively diffuses into the mycobacterium, where it is activated by the catalase-peroxidase enzyme, KatG.[2] The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[3][4] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[3] By inhibiting InhA, isoniazid effectively blocks mycolic acid production, leading to the disruption of the bacterial cell wall and ultimately, cell death.[3]

Conclusion

Isonicotinoyl chloride hydrochloride is a valuable and versatile reagent in the field of medicinal chemistry and drug development. Its stability and reactivity make it an ideal intermediate for the synthesis of a wide range of pharmaceutical compounds. A thorough understanding of its properties, synthetic routes, and applications, as exemplified by its role in the production of isoniazid, is essential for researchers aiming to develop new and effective therapeutic agents. The provided protocols and pathway diagrams serve as a foundational resource for the practical application and conceptual understanding of this important chemical entity.

References

- 1. Page loading... [guidechem.com]

- 2. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 4. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Isonicotinoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinoyl chloride hydrochloride, a key building block in pharmaceutical synthesis, plays a pivotal role in the development of a wide array of therapeutic agents. Its reactive acyl chloride group, coupled with the pyridine (B92270) ring, makes it a versatile intermediate for creating complex molecular architectures. A thorough understanding of its structure is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the structure elucidation of isonicotinoyl chloride hydrochloride, detailing the spectroscopic and analytical data that define its molecular identity.

Physicochemical Properties and Identification

Isonicotinoyl chloride hydrochloride is a white to off-white crystalline solid.[1] Key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Pyridine-4-carbonyl chloride hydrochloride | [2] |

| CAS Number | 39178-35-3 | [2] |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.01 g/mol | [2] |

| Melting Point | 159-161 °C | |

| Appearance | White to off-white crystalline solid | [1] |

Spectroscopic Data for Structure Confirmation

The definitive structure of isonicotinoyl chloride hydrochloride is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the hydrochloride form, the pyridine nitrogen is protonated, influencing the chemical shifts of the aromatic protons and carbons.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | Doublet | 2H | H-2, H-6 |

| ~8.1 | Doublet | 2H | H-3, H-5 |

Note: Predicted values are based on the analysis of similar pyridine compounds. The electron-withdrawing effect of the protonated nitrogen and the carbonyl chloride group deshields the aromatic protons.

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carbonyl) |

| ~152 | C-2, C-6 |

| ~145 | C-4 |

| ~128 | C-3, C-5 |

Note: The carbonyl carbon is significantly deshielded. The chemical shifts of the pyridine ring carbons are influenced by the protonated nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2500 | Broad | N⁺-H stretch (hydrochloride) |

| ~1750 | Strong | C=O stretch (acyl chloride) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

The strong absorption band around 1750 cm⁻¹ is characteristic of the highly reactive acyl chloride functional group. The broad absorption in the region of 2500 cm⁻¹ is indicative of the N⁺-H stretch of the pyridinium (B92312) hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For isonicotinoyl chloride hydrochloride, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum Data (ESI-MS)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 142.0 | [M+H]⁺ of isonicotinoyl chloride (loss of HCl) |

| 178.0 | [M+H]⁺ of isonicotinoyl chloride hydrochloride |

The mass spectrum would be expected to show a peak corresponding to the protonated molecule of isonicotinoyl chloride itself, resulting from the loss of HCl in the gas phase.

Experimental Protocols

Synthesis of Isonicotinoyl Chloride Hydrochloride

A common and effective method for the synthesis of isonicotinoyl chloride hydrochloride is the reaction of isonicotinic acid with thionyl chloride.[3][4]

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a gas outlet, add isonicotinic acid (1 equivalent).

-

Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting solid residue is isonicotinoyl chloride hydrochloride. It can be purified by recrystallization from a suitable solvent like dichloromethane (B109758) or by washing with a non-polar solvent like hexane (B92381) to remove any residual impurities.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of isonicotinoyl chloride hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a polar aprotic solvent that can dissolve the salt). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 0-200 ppm and a larger number of scans compared to ¹H NMR.

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for ESI, such as methanol (B129727) or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization source.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ions.

Structural Diagrams

The following diagrams illustrate the chemical structure and the logical workflow for the structure elucidation of isonicotinoyl chloride hydrochloride.

Caption: Logical workflow for the synthesis and structural elucidation of isonicotinoyl chloride hydrochloride.

Caption: Chemical structure of isonicotinoyl chloride hydrochloride.

Conclusion

The structural elucidation of isonicotinoyl chloride hydrochloride is a clear example of the power of modern analytical techniques. Through the combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a definitive molecular structure can be assigned. This detailed structural information is indispensable for chemists and pharmaceutical scientists who rely on this versatile building block for the synthesis of novel and effective drug candidates. The provided experimental protocols offer a practical guide for the synthesis and characterization of this important compound.

References

Spectroscopic Characterization of Isonicotinoyl Chloride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isonicotinoyl chloride hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

Isonicotinoyl chloride hydrochloride is the hydrochloride salt of isonicotinoyl chloride. It is a white to off-white crystalline solid that is reactive and moisture-sensitive.[1] It is commonly used in the synthesis of various pharmaceutical compounds, including antitubercular agents.[1][2]

Molecular Formula: C₆H₅Cl₂NO[3][4] Molecular Weight: 178.02 g/mol [4][5] CAS Number: 39178-35-3[3][4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for isonicotinoyl chloride hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of isonicotinoyl chloride hydrochloride provide characteristic signals for the pyridine (B92270) ring protons and carbons.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.9 | Doublet | Not specified | H2, H6 |

| ~8.0 | Doublet | Not specified | H3, H5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~152 | C2, C6 |

| ~142 | C4 |

| ~128 | C3, C5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of isonicotinoyl chloride hydrochloride shows characteristic absorption bands for the carbonyl group and the pyridine ring.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 - 1850 | Strong | C=O stretch (acid chloride) |

| ~1600 | Medium | C=C/C=N stretch (pyridine ring) |

| ~1400 - 1500 | Medium | C-H bend |

| ~3000 - 3100 | Weak | C-H stretch (aromatic) |

| ~2400 - 2800 | Broad | N-H stretch (hydrochloride) |

Note: The peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For isonicotinoyl chloride hydrochloride, high-resolution mass spectrometry (HRMS) provides a precise mass measurement.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Exact Mass | 176.9748 u |

| Monoisotopic Mass | 176.9748192 Da |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters should be optimized for the particular spectrometer being used.

NMR Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of isonicotinoyl chloride hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the compound's reactivity.

-

Instrument Setup:

-

Data Acquisition:

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR:

-

Sample Preparation: Place a small amount of the solid isonicotinoyl chloride hydrochloride directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after use.

-

Apply consistent pressure to the sample using the instrument's pressure clamp.

-

-

Data Acquisition:

-

Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal before running the sample.

-

Potassium Bromide (KBr) Pellet:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of isonicotinoyl chloride hydrochloride with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

-

Data Acquisition:

-

Collect the spectrum over the mid-IR range.

-

A background spectrum should be collected with an empty sample holder.

-

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of isonicotinoyl chloride hydrochloride in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of compound.

-

Instrument Setup:

-

Infuse the sample solution into the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

-

Data Acquisition:

-

Acquire the mass spectrum over an appropriate m/z range.

-

Use a known calibration standard to ensure high mass accuracy.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for sample characterization.

Caption: Logical flow from sample to spectroscopic technique and derived information.

References

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. Nicotinoyl chloride hydrochloride(20260-53-1) 13C NMR [m.chemicalbook.com]

- 3. Isonicotinoyl chloride hydrochloride | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. spectrabase.com [spectrabase.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Synthesis of Isonicotinoyl Chloride Hydrochloride from Isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isonicotinoyl chloride hydrochloride from isonicotinic acid. This key intermediate is widely utilized in the pharmaceutical and agrochemical industries for the development of a diverse range of bioactive compounds, most notably in the production of anti-tuberculosis agents.[1] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and critical process parameters, presenting quantitative data in a clear, comparative format.

Core Synthesis Pathway

The primary and most widely employed method for the preparation of isonicotinoyl chloride hydrochloride involves the reaction of isonicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][3] The reaction proceeds via the conversion of the carboxylic acid group into a more reactive acyl chloride. The pyridine (B92270) nitrogen of the isonicotinic acid is basic enough to be protonated by the hydrogen chloride (HCl) generated during the reaction, leading to the formation of the hydrochloride salt of the product. In some procedures, a catalyst such as N,N-dimethylformamide (DMF) is used to facilitate the reaction.[4][5]

Caption: General reaction scheme for the synthesis of isonicotinoyl chloride hydrochloride.

Comparative Analysis of Synthetic Protocols

The following table summarizes various reported experimental conditions for the synthesis of isonicotinoyl chloride hydrochloride, allowing for an easy comparison of key reaction parameters.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Chlorinating Agent | Thionyl chloride | Thionyl chloride | Thionyl chloride | Thionyl chloride |

| Catalyst | None specified | N,N-dimethylformamide (DMF) | None specified | Methanol (solvent) |

| Reaction Temperature | Reflux | Room temperature (initially), then ~40°C | Reflux | 70°C |

| Reaction Time | 1.5 hours | 30 minutes | 9 hours | 10 hours |

| Solvent for Precipitation/Washing | Diethyl ether | Diethyl ether | Not specified | Not specified |

| Reported Yield | Not explicitly stated for the hydrochloride salt | 98% | Not specified | Not specified |

| Reference | PrepChem.com[6] | MDPI[4] | Supporting Information[7] | Guidechem[2] |

Detailed Experimental Protocols

Below are detailed methodologies for two common procedures for the synthesis of isonicotinoyl chloride hydrochloride.

Protocol 1: Synthesis using Thionyl Chloride with Reflux

This protocol is a widely cited method for producing isonicotinoyl chloride hydrochloride.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dry diethyl ether

Equipment:

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Calcium chloride drying tube

-

Ice bath

-

Oil bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a 1-liter round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 123 g (1 mol) of isonicotinic acid.

-

While cooling the flask in an ice bath, add 250 ml of thionyl chloride all at once. An exothermic reaction will occur, lasting for approximately ten minutes.[6]

-

After the initial exothermic reaction subsides, heat the mixture to reflux using an oil bath for one and a half hours.[6]

-

After the reflux period, remove the excess thionyl chloride by distillation.

-

To the crystalline residue, add 100 ml of dry diethyl ether and stir the mixture.[6]

-

A white precipitate of isonicotinoyl chloride hydrochloride will form.[6]

-

Filter the precipitate and wash it with an additional 50 ml of diethyl ether.[6]

-

Dry the product to yield isonicotinoyl chloride hydrochloride.[6]

Caption: Experimental workflow for the synthesis using thionyl chloride with reflux.

Protocol 2: DMF-Catalyzed Synthesis at Room Temperature

This method utilizes a catalytic amount of DMF to facilitate the reaction at a lower temperature.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Diethyl ether

Equipment:

-

Stirred reaction vessel

-

Apparatus for vacuum removal of solvent

-

Filtration apparatus

Procedure:

-

To a stirred mixture of isonicotinic acid (24.6 g; 0.2 mol), add thionyl chloride (60 mL) carefully.[4]

-

Add DMF (1 mL) to the mixture. A lively evolution of gas will commence.[4]

-

Continue stirring for 30 minutes, during which all the acid will dissolve, and the temperature will rise to approximately 40°C.[4]

-

Remove the excess thionyl chloride in vacuo.[4]

-

Stir 200 mL of diethyl ether into the residue to precipitate the crude product.[4]

-

Filter the product, wash with diethyl ether, and dry in vacuo at 40°C.[4] This yields white crystals of isonicotinoyl chloride hydrochloride. A yield of 98% has been reported for this method.[4]

Caption: Experimental workflow for the DMF-catalyzed synthesis.

Product Characterization

The synthesized isonicotinoyl chloride hydrochloride is typically a white to off-white or beige crystalline powder.[1][8] It is sensitive to moisture and should be stored in a sealed container in a cool, dry place.[2][8]

Physical and Chemical Properties:

-

Melting Point: 159-162 °C[1]

-

Solubility: Soluble in methanol.[2][8] It has low solubility in water.[2]

Safety Precautions

Isonicotinoyl chloride hydrochloride is a corrosive compound that can cause severe skin burns and eye damage.[9] Thionyl chloride is also highly corrosive and reacts violently with water, releasing hazardous gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to avoid inhalation of dust and vapors.

Applications in Drug Development

Isonicotinoyl chloride hydrochloride serves as a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical compounds.[2][10] Its high reactivity as an acylating agent makes it an invaluable intermediate for introducing the isonicotinoyl moiety into larger molecules.[2] This is particularly significant in the development of anti-tuberculosis drugs and other therapeutic agents.[1] It is also utilized in the synthesis of agrochemicals, such as pesticides and herbicides.[1] Furthermore, its utility extends to bioconjugation applications, where it can be used to link biomolecules, which is important for drug delivery systems and diagnostic tools.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ISONICOTINOYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. ISONICOTINOYL CHLORIDE HYDROCHLORIDE CAS#: 39178-35-3 [amp.chemicalbook.com]

- 9. Isonicotinoyl chloride hydrochloride | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isonicotinyl Chloride Hydrochloride | CymitQuimica [cymitquimica.com]

Technical Guide: Synthesis of Isonicotinoyl Chloride Hydrochloride via Reaction with Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isonicotinoyl chloride hydrochloride, a critical intermediate in pharmaceutical and chemical industries. The primary focus is on its preparation from isonicotinic acid using thionyl chloride as a chlorinating agent. This document details the reaction mechanism, experimental protocols, and applications of this versatile heterocyclic building block.

Introduction

Isonicotinoyl chloride hydrochloride is a white crystalline compound that serves as a key precursor in the synthesis of various drugs and bioactive molecules.[1] It is an important derivative of isonicotinic acid, offering enhanced reactivity for acylation reactions where the parent carboxylic acid is unreactive or reacts slowly.[1] The most common and efficient method for its preparation involves the reaction of isonicotinic acid with thionyl chloride.[1][2] This process converts the carboxylic acid group into a more reactive acyl chloride, which simultaneously forms a hydrochloride salt with the pyridine (B92270) nitrogen.

Reaction Mechanism and Principles

The conversion of isonicotinic acid to isonicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. The reaction is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product.[3][4][5]

The generally accepted mechanism involves the following steps:

-

The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing the acyl chloride, sulfur dioxide, and hydrogen chloride.[3][6]

The generated HCl protonates the basic nitrogen atom of the pyridine ring, resulting in the formation of isonicotinoyl chloride hydrochloride.

Experimental Protocols

Several methods for the synthesis of isonicotinoyl chloride hydrochloride have been reported, with variations in reaction conditions and work-up procedures. Below are detailed protocols derived from published literature.

Protocol 1: Reflux in Excess Thionyl Chloride

This is a common and straightforward method for achieving high yields.

-

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dry diethyl ether

-

-

Procedure:

-

In a round-bottomed flask equipped with a condenser and a drying tube, place 1 mole equivalent of isonicotinic acid (e.g., 123 g).[7]

-

While cooling in an ice bath, add an excess of thionyl chloride (e.g., 250 ml) all at once. An exothermic reaction will occur.[7]

-

After the initial exothermic reaction subsides (approximately 10 minutes), heat the mixture to reflux for 1.5 to 9 hours.[7][8]

-

After reflux, remove the excess thionyl chloride under reduced pressure (vacuum).[2][9][10]

-

To the crystalline residue, add dry diethyl ether (e.g., 100-200 ml) and stir.[7][9]

-

Filter the resulting white precipitate, wash with additional diethyl ether, and dry under vacuum to yield isonicotinoyl chloride hydrochloride.[7][9]

-

Protocol 2: DMF-Catalyzed Synthesis

The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.

-

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Diethyl ether

-

-

Procedure:

-

To a stirred mixture of isonicotinic acid (e.g., 24.6 g, 0.2 mol) add thionyl chloride (60 mL) carefully.[9]

-

Add a catalytic amount of DMF (e.g., 1 mL).[9] Vigorous gas evolution will commence.

-

Allow the reaction to proceed until the acid dissolves completely (about 30 minutes), with a temperature rise to approximately 40°C.[9]

-

Remove the excess thionyl chloride in vacuo.

-

Stir the residue with diethyl ether (200 mL), filter the crude product, wash with diethyl ether, and dry in vacuo at 40°C.[9]

-

Quantitative Data

The following table summarizes key quantitative data for isonicotinoyl chloride hydrochloride.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₆H₅Cl₂NO | [11][12] |

| Molecular Weight | 178.02 g/mol | [11][12][13] |

| Appearance | White to almost white crystalline powder | [1][14] |

| Melting Point | 159-161 °C | [13][15][16] |

| Yield | Up to 98% | [9] |

| Purity | >95% | [14] |

| Solubility | Soluble in methanol, ethyl acetate, acetone | [1][13] |

Applications in Drug Development and Synthesis

Isonicotinoyl chloride hydrochloride is a highly reactive acylating agent, making it invaluable in organic synthesis.[1] Its primary application lies in its ability to readily undergo reactions such as hydrolysis, alcoholysis, and amidation.[1] This reactivity is harnessed in the pharmaceutical industry for the synthesis of a wide array of compounds, including:

-

Active Pharmaceutical Ingredients (APIs): It is a building block for various drugs.

-

Active Esters: Used to prepare active esters, which are stable and selective acylating agents for more complex syntheses, particularly in peptide chemistry and dendrimer functionalization.[9]

-

Heterocyclic Compounds: It serves as a precursor for more complex heterocyclic structures, such as tetraaza[14]annulenes and tetrahydropyrroloquinolinones, which have applications in materials science and as potential therapeutic agents.[15]

The hydrochloride form can sometimes present solubility challenges in inert solvents, which may necessitate the use of a base like triethylamine (B128534) to liberate the free acyl chloride in situ for subsequent reactions.[8][9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ISONICOTINOYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. Isonicotinoyl chloride hydrochloride | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]

- 14. Isonicotinoyl Chloride Hydrochloride | 39178-35-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [chemicalbook.com]

- 16. Sigma Aldrich Isonicotinoyl chloride hydrochloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of Isonicotinoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinoyl chloride hydrochloride (CAS No: 39178-35-3) is a pivotal heterocyclic building block in the synthesis of a multitude of pharmaceutical and biologically active compounds.[1] As an acyl chloride derivative of isonicotinic acid, its high reactivity makes it an excellent acylating agent, crucial for forming amide, ester, and other linkages in drug development.[1] However, this same reactivity presents significant challenges regarding its solubility and stability. Understanding these characteristics is paramount for its effective handling, storage, and application in synthetic chemistry and process development.

This technical guide provides a comprehensive overview of the solubility and stability of isonicotinoyl chloride hydrochloride. It includes available quantitative data, detailed experimental protocols for characterization, and a discussion of the key factors influencing its degradation.

Physicochemical Properties

A summary of the key physicochemical properties of isonicotinoyl chloride hydrochloride is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClNO · HCl | [2] |

| Molecular Weight | 178.02 g/mol | [2] |

| Appearance | White to light cream crystalline powder | [3] |

| Melting Point | 159-162 °C | |

| CAS Number | 39178-35-3 | [2] |

Solubility Profile

Isonicotinoyl chloride hydrochloride exhibits low solubility in water, a characteristic directly linked to its high reactivity towards hydrolysis.[1] It is soluble in a range of organic solvents.

Quantitative Solubility Data

The available quantitative and qualitative solubility data are summarized in the table below. Researchers should note that precise solubility can be influenced by solvent purity, temperature, and the exact crystalline form of the solid.

| Solvent | Temperature | Solubility | Data Type | Reference |

| Methanol | Room Temperature | 50 mg/mL | Quantitative | [2][4] |

| Water | Room Temperature | Low / Reacts | Qualitative | [1] |

| Ethyl Acetate | Room Temperature | Soluble | Qualitative | [1] |

| Acetone | Room Temperature | Soluble | Qualitative | [1] |

| Petroleum Ether | Room Temperature | Soluble | Qualitative | [1] |

| Dichloromethane | Not Specified | Data Not Available | - |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of isonicotinoyl chloride hydrochloride in a given solvent. Due to the compound's reactivity, anhydrous solvents and inert atmosphere conditions are critical.

Objective: To determine the saturation solubility of isonicotinoyl chloride hydrochloride in a specific organic solvent at a controlled temperature.

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Anhydrous solvent of interest (e.g., acetonitrile (B52724), dichloromethane, ethyl acetate)

-

Vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (PTFE, 0.22 µm)

-

HPLC or UV-Vis spectrophotometer for quantification

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

-

Sample Addition: Add an excess amount of isonicotinoyl chloride hydrochloride to a pre-weighed vial. The excess is critical to ensure saturation is achieved.

-

Solvent Addition: Under an inert atmosphere, add a precise volume (e.g., 5.0 mL) of the anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Sampling: Allow the mixture to equilibrate for at least 24 hours. After equilibration, stop the shaker and allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, dry vial. This step must be performed quickly to minimize exposure to atmospheric moisture.

-

Dilution & Analysis: Accurately dilute the filtered solution with the same anhydrous solvent to a concentration suitable for the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of isonicotinoyl chloride hydrochloride.

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Visualization: Solubility Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Stability Profile

The stability of isonicotinoyl chloride hydrochloride is a critical consideration due to the high reactivity of the acyl chloride functional group. The primary degradation pathway is hydrolysis, but thermal and photolytic degradation should also be considered.

Key Stability Factors

-

Moisture: The compound is highly sensitive to moisture.[4][5] It reacts readily with water, even atmospheric moisture, to undergo hydrolysis. Safety data sheets explicitly state it is "Water reactive" and to "avoid exposure to moist air or water".[3][6]

-

Hydrolysis: The acyl chloride group is rapidly attacked by water, leading to the formation of isonicotinic acid and hydrogen chloride gas.[7] This reaction is typically fast and exothermic.

-

Temperature: While specific TGA data is not publicly available, acyl chlorides can be susceptible to thermal decomposition. Storage in a cool environment is recommended.[3]

-

pH: In aqueous environments, the rate of hydrolysis can be influenced by pH. However, given the rapid reaction with water, the compound is unstable across the entire aqueous pH range.

-

Metals: The compound may be corrosive to metals.

Visualization: Factors Affecting Stability

This diagram illustrates the key factors that can lead to the degradation of isonicotinoyl chloride hydrochloride.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of isonicotinoyl chloride hydrochloride under hydrolytic, thermal, and photolytic stress conditions.

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Anhydrous acetonitrile (ACN)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Oven for thermal stress

-

Photostability chamber

-

HPLC system with a PDA or UV detector

-

pH meter

Procedure:

-

Stock Solution: Prepare a stock solution of isonicotinoyl chloride hydrochloride in anhydrous acetonitrile (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

-

Keep at room temperature for a defined period (e.g., 2, 8, 24 hours).

-

At each time point, take an aliquot, neutralize with 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

-

Keep at room temperature for a very short period (e.g., 5, 15, 60 minutes), as hydrolysis will be rapid.

-

At each time point, take an aliquot, neutralize with 0.1 N HCl, dilute with mobile phase, and analyze by HPLC.

-

-

Neutral Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of water.

-

Keep at room temperature for defined periods (e.g., 30 min, 2 hours, 8 hours).

-

At each time point, take an aliquot, dilute with mobile phase, and analyze by HPLC.

-

-

Thermal Stress:

-

Store a solid sample of the compound in an oven at a set temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

-

Also, expose a solution (in anhydrous ACN) to the same conditions.

-

After exposure, dissolve the solid sample and dilute both samples for HPLC analysis.

-

-

Photolytic Stress:

-

Expose a solid sample and a solution (in anhydrous ACN) to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze the samples by HPLC and compare them to a control sample stored in the dark.

-

-

Analysis:

-

Analyze all stressed samples by a suitable HPLC method (e.g., C18 column, gradient elution with a mobile phase of acetonitrile and water with a buffer like ammonium (B1175870) formate).

-

Monitor the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

-

Handling and Storage

Given its reactivity and sensitivity, proper handling and storage are crucial to maintain the integrity of isonicotinoyl chloride hydrochloride.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8] Storage under an inert atmosphere (nitrogen or argon) is highly recommended to prevent exposure to moisture.[3]

-

Handling: Handle exclusively in a chemical fume hood.[8] Use personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid creating dust.[8] Ensure all equipment is dry before use.

-

Incompatibilities: Keep away from strong bases, strong oxidizing agents, and water/moisture.[3][6]

Conclusion

Isonicotinoyl chloride hydrochloride is a highly reactive and valuable synthetic intermediate. Its utility is directly tied to a thorough understanding of its limited stability, particularly its pronounced sensitivity to moisture. While quantitative solubility data remains sparse, its general solubility in common anhydrous organic solvents facilitates its use in synthesis. Researchers and drug development professionals must employ rigorous anhydrous handling techniques and appropriate storage conditions to ensure the material's quality and the success of subsequent chemical transformations. The experimental protocols outlined in this guide provide a framework for generating the specific solubility and stability data required for robust process development and quality control.

References

- 1. guidechem.com [guidechem.com]

- 2. イソニコチノイルクロリド 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [chemicalbook.com]

- 5. ISONICOTINOYL CHLORIDE HYDROCHLORIDE CAS#: 39178-35-3 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Pyridine-4-carbonylchloride HCl Supplier China | High Purity 4-Pyridinecarbonyl Chloride Hydrochloride | Specifications, MSDS, Price & Trusted Manufacturer [pipzine-chem.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Acylation Mechanism of Isonicotinoyl Chloride Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isonicotinoyl chloride hydrochloride is a pivotal reagent in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules.[1][2][3] As a derivative of isonicotinic acid, it serves as a highly reactive acylating agent, enabling the introduction of the isonicotinoyl moiety onto various nucleophilic substrates.[1] Its utility is particularly pronounced in drug development, where the pyridine (B92270) ring is a common pharmacophore. This guide provides a comprehensive examination of the core mechanism of acylation using isonicotinoyl chloride hydrochloride, detailing the reaction pathways, experimental considerations, and protocols relevant to its application in a research and development setting.

Physicochemical Properties and Reactivity

Isonicotinoyl chloride hydrochloride is a white to off-white crystalline solid.[1][2] The presence of the hydrochloride salt means the nitrogen atom of the pyridine ring is protonated, which can influence its solubility and reactivity.[4] The acyl chloride functional group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon susceptible to nucleophilic attack.[5][6][7] This inherent reactivity makes it an efficient acylating agent but also necessitates careful handling to avoid hydrolysis from atmospheric moisture.[2][4]

Table 1: Physicochemical Properties of Isonicotinoyl Chloride Hydrochloride

| Property | Value | Reference |

| CAS Number | 39178-35-3 | [8] |

| Molecular Formula | C₆H₅Cl₂NO | [8] |

| Molecular Weight | 178.02 g/mol | [8] |

| Melting Point | 159-161 °C | [3] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Solubility | Soluble in methanol; low solubility in water and some inert organic solvents. | [1][4] |

The Core Acylation Mechanism: Nucleophilic Addition-Elimination

The acylation of nucleophiles by isonicotinoyl chloride proceeds through a well-established nucleophilic addition-elimination mechanism.[5][6][7][9][10][11] This two-stage process is characteristic of acyl chlorides and is outlined below.

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amine or alcohol) on the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate where the pi bond of the carbonyl group is broken, and its electrons are shifted to the oxygen atom.[5][7]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[5][6][12]

-

Deprotonation: The resulting product is protonated at the position of the original nucleophilic atom. A base is required to neutralize the hydrogen chloride (HCl) that is generated.[4] In the case of amine acylation, a second equivalent of the amine can act as the base.[10][12] However, it is more common to add a non-nucleophilic tertiary amine, such as triethylamine (B128534) or pyridine, to scavenge the HCl without consuming the primary nucleophile.[4]

Caption: General mechanism for acylation via nucleophilic addition-elimination.

The Role of the Hydrochloride and Base

Isonicotinoyl chloride is supplied as a hydrochloride salt, meaning the pyridine nitrogen is protonated (pyridinium chloride). This increases its stability for storage but can reduce its solubility in common aprotic organic solvents.[4] For the acylation reaction to proceed efficiently, a base is essential for two primary reasons:

-

Neutralization of Byproduct: The reaction produces one equivalent of HCl.[4] This strong acid can protonate and thereby deactivate the nucleophile (especially amines), preventing the reaction from going to completion. A base, typically a tertiary amine like triethylamine, neutralizes the HCl as it is formed.[4]

-

Free Base Generation: The added base can deprotonate the pyridinium (B92312) salt, generating the neutral (and often more soluble) isonicotinoyl chloride in situ. While the reaction can proceed with the protonated form, the neutral species is generally more reactive.

Caption: Logical flow showing the dual role of a tertiary base in the acylation.

Specific Acylation Reactions

Acylation of Amines: Amide Synthesis

The reaction of isonicotinoyl chloride hydrochloride with primary or secondary amines is a robust method for synthesizing isonicotinamides. The reaction is typically rapid and exothermic.[10][12] A base is crucial to neutralize the generated HCl, which would otherwise form an ammonium (B1175870) salt with the reacting amine, rendering it non-nucleophilic.[4]

Caption: Reaction scheme for the synthesis of an isonicotinamide.

Acylation of Alcohols: Ester Synthesis

The acylation of alcohols and phenols yields the corresponding isonicotinate (B8489971) esters.[11] This reaction can also be highly exothermic.[9] In the absence of a base, the buildup of HCl can lead to side reactions, particularly with tertiary alcohols, which may undergo elimination or conversion to alkyl chlorides.[13] Therefore, a weak, non-nucleophilic base like pyridine is often used both as a catalyst and to neutralize the acid.[13]

Caption: Reaction scheme for the synthesis of an isonicotinate ester.

Quantitative Data Summary

Table 2: Representative Acylation Reactions and Yields

| Nucleophile | Reagents & Conditions | Product | Yield | Reference |

| Toluene | AlCl₃, 10°C to RT, 2h | 4-(4-methylbenzoyl)-pyridine | ~96% (Calculated from mass) | [14] |

| Substituted Anilines | DCC, Ethanol, Reflux | N-phenylnicotinamide derivatives | Good | [15] |

| Generic Amine | Triethylamine (1.2 eq), DCM, 0°C to RT, 2-16h | N-substituted isonicotinamide | High (General Procedure) | [4] |

| Generic Alcohol | Pyridine, Aprotic Solvent | Isonicotinate Ester | High (General Procedure) | [13] |

Experimental Protocols

Protocol 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

This protocol is adapted from established laboratory procedures for the synthesis of acyl chlorides from carboxylic acids.[8][14]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add isonicotinic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add excess thionyl chloride (SOCl₂, ~2.5 eq) to the flask, cooling with an ice bath to manage the initial exothermic reaction.[14] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

-

Reaction: Heat the mixture to reflux and maintain for 1.5-3 hours, or until the evolution of gas ceases.[14]

-

Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure.

-

Isolation: The resulting crystalline residue is triturated with a dry, non-polar solvent like diethyl ether, filtered, washed with the same solvent, and dried under vacuum to yield isonicotinoyl chloride hydrochloride as a white solid.[14]

Protocol 2: General Procedure for Acylation of an Amine

This protocol provides a general method for the synthesis of amides from isonicotinoyl chloride hydrochloride.[4]

-

Setup: Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench and Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for planning and executing an acylation experiment using isonicotinoyl chloride hydrochloride.

Caption: Decision and experimental workflow for a typical acylation reaction.

Conclusion

Isonicotinoyl chloride hydrochloride is a powerful and versatile reagent for the introduction of the isonicotinoyl group into organic molecules. Its acylation reactions proceed reliably via a nucleophilic addition-elimination mechanism. A thorough understanding of this mechanism, particularly the crucial role of a base to neutralize the HCl byproduct and manage the hydrochloride salt form of the reagent, is essential for achieving high yields and purity. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic building block.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]